molecular formula C23H22N4O2 B11213096 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-benzylpiperidine-4-carboxamide

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-benzylpiperidine-4-carboxamide

Cat. No.: B11213096
M. Wt: 386.4 g/mol
InChI Key: DLQXILXINVIBGS-UHFFFAOYSA-N
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Description

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-4-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties . The unique structure of this compound makes it a promising candidate for various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-4-PIPERIDINECARBOXAMIDE involves several steps, primarily utilizing the aza-Wittig reaction. The process begins with the reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones . Further reactions with alkyl halides or halogenated aliphatic esters in the presence of anhydrous potassium carbonate (K2CO3) produce the desired compound in good yields .

Chemical Reactions Analysis

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-4-PIPERIDINECARBOXAMIDE is unique due to its specific structure and biological activities. Similar compounds include:

The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-BENZYL-4-PIPERIDINECARBOXAMIDE lies in its dual activity as both an anticancer and analgesic agent, making it a valuable compound for further research and development .

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-benzylpiperidine-4-carboxamide

InChI

InChI=1S/C23H22N4O2/c28-23(24-14-16-6-2-1-3-7-16)17-10-12-27(13-11-17)22-21-20(25-15-26-22)18-8-4-5-9-19(18)29-21/h1-9,15,17H,10-14H2,(H,24,28)

InChI Key

DLQXILXINVIBGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NC=NC4=C3OC5=CC=CC=C54

Origin of Product

United States

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